molecular formula C16H17N3O2 B2450592 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol CAS No. 848315-48-0

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

Cat. No.: B2450592
CAS No.: 848315-48-0
M. Wt: 283.331
InChI Key: BCBOLXHNFNOLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety attached to a pyridin-2-ol structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.

    Piperazine derivatives: These compounds also contain a piperazine moiety and are widely used in medicinal chemistry.

Uniqueness

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is unique due to the combination of the phenylpiperazine and pyridin-2-ol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBOLXHNFNOLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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